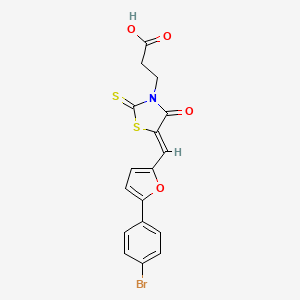

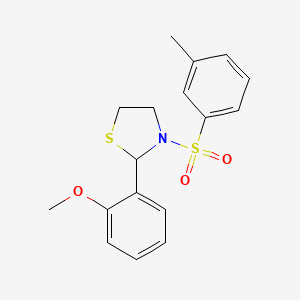

![molecular formula C26H35N3O8 B2703149 3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide CAS No. 20088-04-4](/img/structure/B2703149.png)

3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide” is a complex organic molecule. It is a derivative of benzoic acid, specifically 3,4,5-trimethoxybenzoic acid . The molecule contains multiple functional groups, including carboxamide, piperazine, and methoxy groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity . The compounds were prepared by alkylation of the appropriate secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecule contains a benzenecarboxamide core, with a piperazine ring attached via an ethyl linker . The benzene ring and the piperazine ring are both substituted with 3,4,5-trimethoxybenzoyl groups .Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of complex molecules featuring piperazine and trimethoxybenzoyl groups often aims at discovering new therapeutic agents. These compounds, through their intricate design, have shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For example, compounds synthesized from visnaginone and khellinone derivatives, featuring methoxy and piperazine components, have been studied for their cyclooxygenase inhibition, showcasing potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Such research suggests that our compound of interest, with its structural features, could be explored for similar pharmacological activities.

Antimicrobial and Antifungal Applications

The structural motif of piperazine linked with aromatic systems, akin to the core structure of our compound, has been associated with significant antimicrobial and antifungal activities. Novel 1,2,4-triazole derivatives, incorporating elements similar to our compound, have shown promising results against a spectrum of microorganisms (Bektaş et al., 2010). This insight provides a basis for investigating the antimicrobial potential of 3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide, especially in the context of resistant bacterial strains.

Potential in Neuroprotective Research

Compounds containing the piperazine ring, especially those modified with electron-donating groups like trimethoxybenzoyl, have been examined for their neuroprotective effects. For instance, trimetazidine, a molecule with a similar piperazine structure, modulates AMPA/kainate receptors in rat vestibular ganglion neurons, suggesting a role in protecting against excitotoxicity (Dayanithi et al., 2007). This area of research indicates potential neuroprotective applications for our compound of interest, particularly in the development of treatments for vertigo or similar vestibular disorders.

Anticancer Potential

The structural complexity of our compound, particularly the presence of multiple methoxy groups attached to aromatic rings, aligns with the characteristics of molecules investigated for anticancer properties. Derivatives with trimethoxyphenyl and piperazine scaffolds have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising anticancer activities (Ravinaik et al., 2021). This suggests that this compound could be a candidate for further exploration in oncology research.

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential to affect a wide range of biochemical pathways .

Result of Action

Tmp-bearing compounds have shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against leishmania, malaria, and trypanosoma . This suggests that the compound might have similar effects.

Analyse Biochimique

Biochemical Properties

3,4,5-Trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are primarily inhibitory, leading to the disruption of normal cellular functions. For instance, the compound’s interaction with tubulin inhibits microtubule polymerization, which is essential for cell division . Additionally, its binding to Hsp90 and TrxR affects protein folding and redox balance, respectively .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered cell proliferation and survival . Furthermore, the compound’s impact on cellular metabolism includes the inhibition of glycolytic enzymes, thereby reducing ATP production and promoting cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, preventing microtubule assembly . This binding disrupts the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . Additionally, the compound inhibits Hsp90 by binding to its ATP-binding domain, which is crucial for the chaperone’s function in protein folding . The inhibition of TrxR by the compound results in increased oxidative stress within the cell, further promoting apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods . It undergoes gradual degradation in the presence of metabolic enzymes, leading to a decrease in its efficacy over time . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicities, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

The metabolic pathways of this compound involve its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . These metabolites are primarily excreted through the renal and biliary systems . The metabolic pathways play a crucial role in determining the compound’s bioavailability and duration of action .

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O8/c1-32-19-13-17(14-20(33-2)23(19)36-5)25(30)27-7-8-28-9-11-29(12-10-28)26(31)18-15-21(34-3)24(37-6)22(16-18)35-4/h13-16H,7-12H2,1-6H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOKDLRZTFPKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

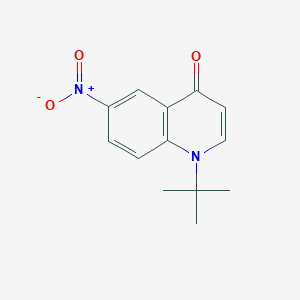

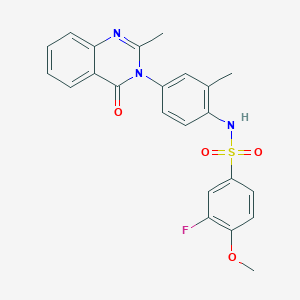

![2-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2703069.png)

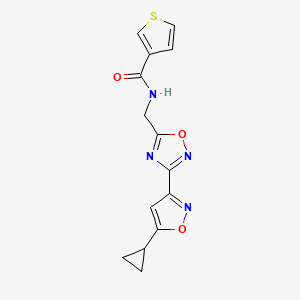

![1-Acetyl-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B2703072.png)

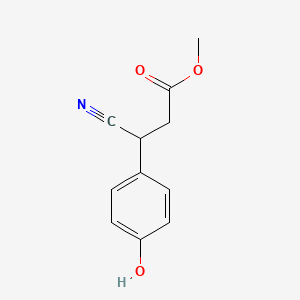

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2703075.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2703078.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(naphthalene-2-sulfonyl)-1,4-diazepane](/img/structure/B2703085.png)

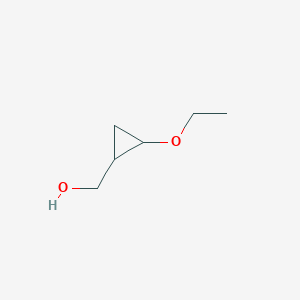

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2703088.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-phenylcyclohex-2-en-1-one](/img/structure/B2703089.png)